molecular formula C18H14N4O3S B11285353 2-Amino-6-methyl-4-(pyridin-3-yl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide

2-Amino-6-methyl-4-(pyridin-3-yl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide

Cat. No.: B11285353
M. Wt: 366.4 g/mol
InChI Key: VGHWGXBAFCACFY-UHFFFAOYSA-N
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Description

2-Amino-6-methyl-4-(pyridin-3-yl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is a complex heterocyclic compound. It belongs to the class of polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives, which have garnered significant attention due to their diverse pharmacological properties .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-methyl-4-(pyridin-3-yl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .

Major Products Formed

The major products formed from these reactions include various substituted pyrano[3,2-c][2,1]benzothiazine derivatives, which can exhibit different pharmacological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Amino-6-methyl-4-(pyridin-3-yl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide involves interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways are still under investigation .

Properties

Molecular Formula

C18H14N4O3S

Molecular Weight

366.4 g/mol

IUPAC Name

2-amino-6-methyl-5,5-dioxo-4-pyridin-3-yl-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile

InChI

InChI=1S/C18H14N4O3S/c1-22-14-7-3-2-6-12(14)16-17(26(22,23)24)15(11-5-4-8-21-10-11)13(9-19)18(20)25-16/h2-8,10,15H,20H2,1H3

InChI Key

VGHWGXBAFCACFY-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C3=C(S1(=O)=O)C(C(=C(O3)N)C#N)C4=CN=CC=C4

Origin of Product

United States

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